![molecular formula C16H16N4O2S B2839048 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 2034532-97-1](/img/structure/B2839048.png)
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide
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Description
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide, commonly known as TTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTA is a synthetic compound that belongs to the family of triazole-based compounds and has been extensively studied for its biological and pharmacological properties.
Scientific Research Applications
Tyrosinase Inhibition for Hyperpigment Disorders
2-(2-methylphenoxy)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide: has demonstrated potent tyrosinase inhibition. Tyrosinase is a key enzyme involved in melanin synthesis, and its dysregulation can lead to hyperpigmentation disorders such as melasma and age spots. This compound, specifically the derivative (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1c) , acts as a competitive inhibitor of mushroom tyrosinase . Its ability to interact with tyrosinase residues in the active site makes it a promising candidate for developing therapeutic agents to address hyperpigmentation-related conditions.
Anti-Melanogenesis Properties
In addition to tyrosinase inhibition, 1c exhibits anti-melanogenic effects. It reduces melanin content in melanoma cells (specifically B16F10 cells) induced by α-MSH (melanocyte-stimulating hormone) and IBMX (3-isobutyl-1-methylxanthine). By directly inhibiting cellular tyrosinase, it contributes to skin lightening and may find applications in cosmetic formulations .
Biological Studies Beyond Melanogenesis
While melanogenesis is a prominent area of interest, researchers should also investigate other biological effects of this compound. Its interactions with cellular pathways, receptors, and enzymes could reveal additional therapeutic applications.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-12-5-2-3-6-14(12)22-11-15(21)17-9-13-10-20(19-18-13)16-7-4-8-23-16/h2-8,10H,9,11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBHQPLAGKNITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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